MC 1046

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H38O3 |

|---|---|

Peso molecular |

410.6 g/mol |

Nombre IUPAC |

(E)-4-[(1R,7aR)-4-[2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7?,21-10?/t17?,22-,23-,24?,26?,27-/m1/s1 |

Clave InChI |

KKDBQSPKXAUHPH-KOLITEOJSA-N |

SMILES isomérico |

CC(/C=C/C(=O)C1CC1)[C@H]2CCC3[C@@]2(CCCC3=CC=C4C[C@H](CC(C4=C)O)O)C |

SMILES canónico |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical and Biological Profile of MC 1046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Calcipotriol Impurity A or 24-Oxo Calcipotriol, is a key metabolite of the synthetic vitamin D3 analog, Calcipotriol. Calcipotriol is a well-established therapeutic agent for the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. As a significant impurity and active metabolite, a thorough understanding of the chemical structure, biological activity, and analytical characterization of this compound is crucial for researchers in dermatology, drug development professionals working on vitamin D analogs, and scientists investigating the vitamin D receptor (VDR) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is the 24-keto derivative of Calcipotriol. Its chemical structure is characterized by the seco-steroid backbone of vitamin D3, with key modifications in the side chain that enhance its therapeutic profile while minimizing systemic side effects.

Chemical Name (IUPAC): (1R,3S,5Z)-5-[2-[(1R,7aS)-1-[(E,2R)-5-cyclopropyl-5-oxopent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Synonyms: Calcipotriol Impurity A, 24-Oxo Calcipotriol

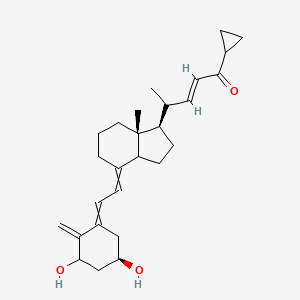

Image of the chemical structure of this compound:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H38O3 | [1][2][3] |

| Molecular Weight | 410.59 g/mol | [1][3] |

| CAS Number | 126860-83-1 | [1][2][3] |

| Appearance | White to off-white solid | Commercially available standards |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | [4] |

Biological Activity and Mechanism of Action

This compound, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a pivotal role in regulating gene expression. The biological activity of this compound is intrinsically linked to its interaction with the VDR.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as Calcipotriol or its metabolites, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

The genes regulated by the VDR are involved in a wide array of cellular processes, including calcium homeostasis, immune response, and, most relevant to psoriasis, cell proliferation and differentiation. In keratinocytes, VDR activation inhibits proliferation and promotes terminal differentiation, thereby normalizing the abnormal epidermal cell turnover characteristic of psoriatic lesions.

Binding Affinity and Potency

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity. These protocols are intended as a guide for researchers and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound (24-Oxo Calcipotriol)

The synthesis of this compound can be achieved through the oxidation of the C-24 hydroxyl group of Calcipotriol. While specific, detailed protocols for the synthesis of this compound are not extensively published, a general procedure based on standard organic chemistry techniques can be proposed. A patent for the synthesis of a related calcipotriol impurity provides a basis for this protocol.

Reaction Scheme:

Calcipotriol --[Oxidizing Agent]--> this compound (24-Oxo Calcipotriol)

Materials:

-

Calcipotriol

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium chlorochromate (PCC))

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium thiosulfate (Na2S2O3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: Dissolve Calcipotriol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: To the stirred solution, add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Stir the mixture vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-depth Technical Guide to MC 1046 (CAS 126860-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, with CAS number 126860-83-1, is known chemically as (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one. It is recognized as a primary metabolite of Calcipotriol (also known as MC 903 or Calcipotriene), a synthetic analog of Vitamin D3 widely used in the treatment of psoriasis. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, biological activity in relation to its parent compound, and the associated signaling pathways. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Physicochemical Properties

This compound is an organic small molecule with the following properties:

| Property | Value | Source |

| CAS Number | 126860-83-1 | N/A |

| Molecular Formula | C27H38O3 | N/A |

| Molecular Weight | 410.6 g/mol | N/A |

| IUPAC Name | (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one | N/A |

| Synonyms | Impurity A of Calcipotriol, Calcipotriol anhydrous impurity A | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | -20°C for long-term storage | N/A |

Biological Activity and Pharmacokinetics

This compound is a metabolite of Calcipotriol, which exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Calcipotriol itself has a comparable affinity for the VDR as the endogenous ligand, calcitriol (1,25-dihydroxyvitamin D3). However, it exhibits significantly lower calcemic effects, making it suitable for topical application in psoriasis treatment.

The metabolism of Calcipotriol is a key factor in its pharmacological profile. After systemic absorption, Calcipotriol is rapidly metabolized in the liver, primarily to this compound and subsequently to MC 1080. This metabolic cascade is crucial as the resulting metabolites are considered to be significantly less active than the parent compound.

A key study investigating the biological effects of Calcipotriol and its major metabolites, this compound and MC 1080, was conducted on the human histiocytic lymphoma cell line U937. This cell line is a well-established model for studying cellular differentiation. The study revealed that the biological effects of both this compound and MC 1080 on U937 cells were more than 100 times weaker than those of the parent compound, Calcipotriol. This finding underscores the rapid inactivation of Calcipotriol through metabolism.

Signaling Pathway

As a derivative of a Vitamin D analog, the presumed mechanism of action of this compound, albeit weak, is through the Vitamin D Receptor signaling pathway. This pathway is critical for regulating cellular proliferation, differentiation, and the immune response.

The generalized VDR signaling pathway is initiated by the binding of a ligand to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects. Given the significantly lower potency of this compound, its ability to effectively initiate this cascade is presumed to be minimal.

Experimental Protocols

Detailed experimental protocols specifically for quantifying the biological activity of this compound are not explicitly available. However, based on the literature concerning its parent compound and general pharmacological practices, the following represents a logical workflow for such an investigation.

In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay would determine the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

-

Test Compound: this compound at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation Cocktail & Counter.

Procedure:

-

Reaction Setup: Incubate the VDR source with the radioligand in the presence of varying concentrations of this compound or unlabeled Calcitriol.

-

Incubation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the receptor-bound from free radioligand using the HAP slurry or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC50 value, from which the Ki can be derived using the Cheng-Prusoff equation.

U937 Cell Differentiation Assay

This assay would assess the functional effect of this compound on inducing the differentiation of U937 monocytic cells into macrophages.

Objective: To evaluate the potency of this compound in inducing cellular differentiation.

Materials:

-

Cell Line: Human U937 cells.

-

Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.

-

Test Compound: this compound at various concentrations.

-

Positive Control: Calcipotriol or Phorbol 12-myristate 13-acetate (PMA).

-

Differentiation Markers: Antibodies for cell surface markers (e.g., CD11b, CD14) for flow cytometry, and reagents for functional assays (e.g., Nitroblue tetrazolium (NBT) for respiratory burst).

Procedure:

-

Cell Culture: Culture U937 cells to the desired density.

-

Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 48-96 hours).

-

Assessment of Differentiation:

-

Morphology: Observe changes in cell morphology (e.g., adherence, spreading) using microscopy.

-

Cell Surface Markers: Stain cells with fluorescently labeled antibodies against CD11b and CD14 and analyze by flow cytometry.

-

Functional Assay: Perform an NBT reduction assay to measure the production of reactive oxygen species, a hallmark of macrophage differentiation.

-

-

Data Analysis: Quantify the percentage of differentiated cells (e.g., CD11b/CD14 positive cells) or the level of NBT reduction for each treatment condition.

Conclusion

This compound is a primary and significantly less active metabolite of the anti-psoriatic drug Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent compound. While it is presumed to interact with the Vitamin D Receptor, its biological potency is markedly lower than that of Calcipotriol. The available data suggest that this compound is unlikely to have significant therapeutic effects on its own. However, understanding its properties is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Calcipotriol. Further research employing detailed in vitro binding and functional assays would be necessary to precisely quantify its interaction with the VDR and its downstream effects, although its low potency may limit the practical applicability of such studies. This guide provides a foundational understanding of this compound for researchers in the field of drug metabolism and Vitamin D analog development.

The Metabolic Relationship of MC 1046 to Calcipotriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3. It is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin condition characterized by hyperproliferation and abnormal differentiation of keratinocytes. The therapeutic efficacy of calcipotriol is attributed to its ability to modulate gene expression by binding to the nuclear Vitamin D Receptor (VDR). Upon topical application, calcipotriol undergoes metabolism in the skin and liver, leading to the formation of various metabolites. One of the primary metabolites is MC 1046, the α,β-unsaturated ketone analog of calcipotriol. This technical guide provides an in-depth exploration of the relationship between this compound and its parent compound, calcipotriol, focusing on their comparative biological activities, the metabolic pathway, and the underlying signaling mechanisms.

Chemical Structures and Metabolic Transformation

Calcipotriol is structurally similar to calcitriol but with modifications to the side chain that reduce its calcemic effects. The metabolic conversion of calcipotriol to this compound involves the oxidation of the C-24 hydroxyl group to a ketone. This transformation is a key step in the catabolism of calcipotriol.

Table 1: Chemical Information for Calcipotriol and this compound

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Calcipotriol | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H40O3 | 412.61 |

| This compound | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E)-5-cyclopropyl-5-oxopent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H38O3 | 410.59 |

Comparative Biological Activity

A critical aspect of understanding the pharmacological profile of calcipotriol is the biological activity of its metabolites. Studies have been conducted to compare the efficacy of this compound and another major metabolite, MC 1080, with the parent compound, calcipotriol.

Table 2: Comparative Biological Activity of Calcipotriol and its Metabolites

| Compound | Biological Effect | Relative Potency | Cell Line | Reference |

| Calcipotriol | Inhibition of cell proliferation and induction of cell differentiation | 1x (Reference) | U937 (human histiocytic lymphoma) | --INVALID-LINK--[1] |

| This compound | Inhibition of cell proliferation and induction of cell differentiation | >100 times weaker than Calcipotriol | U937 (human histiocytic lymphoma) | --INVALID-LINK--[1] |

| MC 1080 | Inhibition of cell proliferation and induction of cell differentiation | >100 times weaker than Calcipotriol | U937 (human histiocytic lymphoma) | --INVALID-LINK--[1] |

The significantly lower biological activity of this compound compared to calcipotriol suggests that the metabolic conversion is a deactivation step. This rapid metabolism to less active compounds contributes to the low systemic calcemic effects of topically applied calcipotriol, enhancing its safety profile for the treatment of psoriasis.[1]

Experimental Protocols

In Vitro Metabolism of Calcipotriol

The following is a generalized protocol for studying the metabolism of calcipotriol in vitro, based on methodologies described in the literature.

Objective: To characterize the metabolites of calcipotriol formed by liver mitochondrial enzymes.

Materials:

-

Calcipotriol

-

Rat liver mitochondria (or other tissue homogenates)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass spectrometer for metabolite identification

Procedure:

-

Preparation of Mitochondria: Isolate mitochondria from fresh rat liver tissue by differential centrifugation. Resuspend the mitochondrial pellet in the incubation buffer.

-

Incubation: In a reaction vessel, combine the mitochondrial preparation, the NADPH regenerating system, and calcipotriol (dissolved in a suitable solvent like ethanol).

-

Initiation of Reaction: Initiate the metabolic reaction by placing the vessels in a shaking water bath at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in individual vessels by adding a cold organic solvent (e.g., two volumes of methanol).

-

Extraction of Metabolites: Centrifuge the samples to pellet the protein. Extract the supernatant containing calcipotriol and its metabolites with an appropriate organic solvent (e.g., ethyl acetate).

-

Sample Preparation for HPLC: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program to separate calcipotriol from its metabolites. Monitor the elution profile using a UV detector at a wavelength appropriate for vitamin D analogs (e.g., 265 nm).

-

Metabolite Identification: Collect the fractions corresponding to the metabolite peaks. Analyze these fractions by mass spectrometry to determine the molecular weight and fragmentation pattern for structural elucidation, confirming the identity of this compound and other metabolites.

Signaling Pathways

The biological effects of calcipotriol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding of calcipotriol to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Calcipotriol-VDR Signaling Pathway

Experimental Workflow for Investigating Calcipotriol Metabolism

References

No Publicly Available Data on the Mechanism of Action of MC1046

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated as MC1046. Therefore, a technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The initial investigation for "MC1046" and its potential mechanism of action did not retrieve any relevant scientific publications, preclinical data, or records in clinical trial registries. This suggests that "MC1046" may be an internal development code for a compound that has not yet been disclosed in public forums, a misidentification, or a compound in a very early stage of research and development with no published data.

Further searches for associated binding targets, signaling pathways, cellular effects, or in vitro assays for MC1046 were also unsuccessful due to the lack of foundational information. Without any primary or secondary data, it is not possible to fulfill the request for a detailed technical guide.

Researchers, scientists, and drug development professionals seeking information on MC1046 are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

MC 1046 as a Vitamin D Receptor Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, a primary metabolite of the synthetic vitamin D analogue calcipotriol (MC 903), is a molecule of significant interest in the study of Vitamin D Receptor (VDR) biology and pharmacology. Calcipotriol is a well-established therapeutic agent for psoriasis, exerting its effects by binding to and activating the VDR. Understanding the VDR ligand properties of its metabolites, such as this compound, is crucial for elucidating the overall mechanism of action, pharmacokinetics, and safety profile of the parent drug. This technical guide provides a comprehensive overview of this compound's interaction with the VDR, including available data on its biological activity, the signaling pathways involved, and detailed experimental protocols for assessing VDR ligation.

This compound and its Relationship to Calcipotriol

This compound is the 24-keto metabolite of calcipotriol. The metabolic conversion of calcipotriol to this compound is a key step in its catabolism. Early studies investigating the biological activities of calcipotriol's major metabolites, including this compound, concluded that they are significantly less active than the parent compound. Research by Kissmeyer and Binderup (1991) demonstrated that the biological effects of this compound on the human histiocytic lymphoma cell line U 937 were more than 100 times weaker than those of calcipotriol[1]. This reduced activity is a critical factor in the favorable safety profile of topically applied calcipotriol, as the rapid conversion to less active metabolites minimizes systemic calcemic effects.

Quantitative Data on VDR Interaction

| Compound | Common Name/Code | Target | Assay Type | Quantitative Data | Reference |

| This compound | 24-keto-calcipotriol | Human VDR | Cell Differentiation (U937) | >100-fold less potent than Calcipotriol | [1] |

| Calcitriol | 1α,25(OH)₂D₃ | Human VDR | Competitive Binding (IC50) | ~0.1 - 1.0 nM | |

| Human VDR | Transactivation (EC50) | ~0.1 nM | |||

| Calcipotriol | MC 903 | Human VDR | Competitive Binding (IC50) | Comparable to Calcitriol | |

| Human VDR | Transactivation (EC50) | Comparable to Calcitriol |

VDR Signaling Pathway

The biological effects of vitamin D compounds are mediated through the Vitamin D Receptor, a ligand-activated transcription factor. The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes.

VDR Genomic Signaling Pathway Activated by a Ligand.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize VDR ligands like this compound. While the specific protocols used for this compound are not publicly detailed, these represent standard and widely accepted procedures in the field.

VDR Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: [³H]-calcitriol with high specific activity.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled calcitriol.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (DTT), and bovine serum albumin (BSA).

-

Separation Matrix: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Fluid and Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound (calcitriol) in assay buffer.

-

Dilute the VDR preparation and the [³H]-calcitriol to the desired concentrations in assay buffer.

-

-

Binding Reaction:

-

In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound or reference compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Add hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxylapatite with the bound receptor-ligand complex.

-

Alternatively, for filter-based assays, rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the pellets or filters with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the hydroxylapatite pellets or place the filters in scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Workflow for a VDR Competitive Binding Assay.

VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of a test compound as a VDR agonist.

Materials:

-

Reporter Cell Line: A mammalian cell line (e.g., HEK293, MCF-7, or ROS17/2.8) stably or transiently co-transfected with:

-

An expression vector for the human VDR.

-

A reporter plasmid containing a VDR-responsive promoter (e.g., containing multiple Vitamin D Response Elements) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: this compound.

-

Reference Compound: Calcitriol.

-

Lysis Buffer and Reporter Gene Assay Reagents (e.g., luciferase substrate).

-

Luminometer or Spectrophotometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the reporter cells in the appropriate medium.

-

If using transient transfection, co-transfect the cells with the VDR expression vector and the reporter plasmid using a suitable transfection reagent.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) and the reference compound (calcitriol) in serum-free or charcoal-stripped serum-containing medium.

-

Remove the culture medium from the cells and replace it with the medium containing the test or reference compounds.

-

Include a vehicle control (e.g., DMSO or ethanol).

-

Incubate the cells for a specified period (e.g., 18-24 hours) to allow for VDR activation and reporter gene expression.

-

-

Cell Lysis and Reporter Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the appropriate lysis buffer.

-

Measure the reporter gene activity in the cell lysates. For luciferase assays, add the luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the protein concentration in each well, or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

Plot the normalized reporter activity as a function of the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Workflow for a VDR-Mediated Transactivation Assay.

Conclusion

This compound is a key metabolite of calcipotriol that exhibits significantly reduced biological activity as a VDR ligand compared to its parent compound. This characteristic is fundamental to the therapeutic window of calcipotriol, allowing for potent local effects in the skin with minimal systemic side effects. While specific quantitative binding and transactivation data for this compound are not widely published, its qualitative characterization as a weak VDR agonist is well-established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel VDR ligands, which is essential for advancing our understanding of vitamin D signaling and the development of new therapeutics.

References

The Biological Activity of MC1046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1046 is recognized as a primary metabolite of the synthetic vitamin D3 analog, calcipotriol. Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its therapeutic effects by modulating keratinocyte proliferation and differentiation. Understanding the biological activity of its metabolites is crucial for a comprehensive grasp of its mechanism of action and safety profile. This technical guide provides an in-depth analysis of the biological activity of MC1046, synthesizing available data, outlining experimental methodologies, and visualizing key pathways.

Core Findings on the Biological Activity of MC1046

MC1046 is formed through the oxidation of the C-24 hydroxyl group of calcipotriol.[1] This metabolic conversion is a key step in the deactivation pathway of calcipotriol.[1] In vitro studies have consistently demonstrated that MC1046 possesses significantly reduced biological activity compared to its parent compound, calcipotriol.[2][3] This diminished activity is central to the favorable safety profile of calcipotriol, as the rapid conversion to the less active MC1046 minimizes the risk of systemic side effects, such as hypercalcemia, which are associated with potent vitamin D analogs.

Data Presentation: Comparative Biological Activity

While the primary literature establishing the reduced activity of MC1046 was not fully accessible to retrieve specific quantitative values (e.g., IC50, EC50, or Ki), the consistent qualitative finding across multiple sources is summarized below.

| Compound | Target | Relative Binding Affinity | Transcriptional Activation | Primary Role |

| Calcipotriol | Vitamin D Receptor (VDR) | High | Potent Agonist[3] | Active Therapeutic Agent |

| MC1046 | Vitamin D Receptor (VDR) | Low | Significantly Lower than Calcipotriol[2] | Inactive Metabolite |

Signaling Pathways

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The reduced activity of MC1046 is attributed to its decreased affinity for the VDR.

Metabolic Pathway of Calcipotriol to MC1046

The conversion of calcipotriol to MC1046 is a critical step in its metabolism. This process involves the oxidation of the side chain.

Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the cell, vitamin D analogs bind to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. The lower affinity of MC1046 for the VDR results in a significantly attenuated downstream signal.

Experimental Protocols

The biological activity of MC1046 has been primarily assessed through two key in vitro assays: a Vitamin D Receptor Binding Assay and a Transcriptional Activation Reporter Gene Assay.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay quantifies the affinity of a compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Objective: To determine the relative binding affinity of MC1046 for the VDR compared to calcipotriol.

Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: High-specific-activity [³H]-1α,25(OH)₂D₃ (calcitriol).

-

Competitors: Unlabeled calcipotriol and MC1046 at various concentrations.

-

Assay Buffer: A buffer containing Tris-HCl, EDTA, DTT, and KCl to maintain protein stability.

-

Separation System: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

-

Detection: Liquid scintillation counter.

Methodology:

-

Incubation: A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with increasing concentrations of either unlabeled calcipotriol or MC1046.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The VDR-ligand complexes are separated from the unbound radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the VDR is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor (calcipotriol or MC1046) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A higher IC50 value for MC1046 compared to calcipotriol indicates a lower binding affinity.

Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To quantify the functional activity of MC1046 as a VDR agonist.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293, HeLa) stably or transiently co-transfected with expression vectors for the human VDR and a reporter construct.

-

Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with one or more VDREs.

-

Test Compounds: Calcipotriol and MC1046 at various concentrations.

-

Cell Culture Reagents: Media, serum, and antibiotics.

-

Transfection Reagent: If transiently transfecting.

-

Lysis Buffer and Reporter Assay Reagents: For measuring the reporter gene product.

-

Luminometer or Spectrophotometer: For detection.

Methodology:

-

Cell Culture and Transfection: Cells are cultured and, if necessary, transfected with the VDR and reporter plasmids.

-

Compound Treatment: The transfected cells are treated with various concentrations of calcipotriol or MC1046. A vehicle control is also included.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for VDR activation, gene transcription, and reporter protein expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.

-

Reporter Assay: The activity of the reporter protein is measured using an appropriate substrate (e.g., luciferin for luciferase).

-

Data Analysis: The reporter activity is normalized to a control for cell viability or transfection efficiency. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated. A significantly higher EC50 for MC1046 compared to calcipotriol indicates lower potency as a VDR agonist.

Conclusion

MC1046 is a key metabolite in the deactivation of calcipotriol. Its significantly lower affinity for the Vitamin D Receptor and consequently reduced ability to activate VDR-mediated gene transcription underscore its role as a largely inactive metabolite. This characteristic is fundamental to the therapeutic window of calcipotriol, allowing for potent local effects on psoriatic plaques with minimal systemic calcemic activity. Further quantitative analysis of the binding kinetics and transcriptional activity of MC1046 would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Synthesis and Purification of MC 1046

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046, identified as Calcipotriol EP Impurity A, is a significant compound in the study of vitamin D analogs and their therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, also known as (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one. The synthesis is centered around a convergent approach, utilizing the powerful Wittig-Horner reaction to couple the A-ring and the CD-ring synthons. Detailed methodologies for purification via High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide elucidates the presumed mechanism of action of this compound through the Vitamin D Receptor (VDR) signaling pathway, based on its structural analogy to Calcipotriol.

Introduction

This compound is a synthetic derivative of vitamin D3 and is recognized as a process-related impurity or degradation product of Calcipotriol, a well-established therapeutic agent for psoriasis. The chemical structure of this compound is (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, with the CAS Number 126860-83-1. Understanding the synthesis, purification, and biological activity of such analogs is crucial for drug development, quality control, and the exploration of new therapeutic avenues. This guide aims to provide a detailed technical resource for professionals engaged in these areas.

Synthesis of this compound

The total synthesis of this compound, like other vitamin D analogs, is most effectively achieved through a convergent strategy. This involves the separate synthesis of two key fragments, the A-ring and the CD-ring, which are then coupled in a crucial step. The Wittig-Horner reaction is the cornerstone of this approach, offering high efficiency and stereoselectivity.

Synthesis of the A-Ring Synthon (Phosphine Oxide)

The A-ring of this compound is a common moiety in many vitamin D analogs. Its synthesis typically starts from a readily available chiral precursor. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis of the A-Ring Phosphine Oxide

-

Starting Material: A suitable protected chiral building block, for example, derived from a commercially available starting material.

-

Key Reactions: The synthesis involves a series of reactions including protection of hydroxyl groups, stereoselective reductions, and the introduction of the phosphine oxide group.

-

Final Step: The final step is the formation of the phosphine oxide, which is the reactive species for the Wittig-Horner coupling.

Note: A detailed, step-by-step synthesis of the A-ring phosphine oxide is a multi-step process and is based on established literature procedures for vitamin D analog synthesis.

Synthesis of the CD-Ring Synthon (Ketone)

The defining feature of this compound is the 24-oxo functionality on the side chain of the CD-ring. The synthesis of this fragment requires the construction of the hydrindane ring system and the elaboration of the specific side chain.

Experimental Protocol: Synthesis of the CD-Ring Ketone with 24-Oxo Side Chain

-

Starting Material: A suitable steroid precursor or a chiral building block for the CD-ring system.

-

Side Chain Construction: The key challenge is the stereoselective construction of the side chain containing the cyclopropyl group and the ketone at the C24 position. This can be achieved through various organic reactions, including Grignard reactions, oxidations, and cyclopropanation.

-

Final Ketone Formation: The final step involves ensuring the presence of the ketone at the C8 position, which is necessary for the Wittig-Horner coupling.

Wittig-Horner Coupling and Final Deprotection

The culmination of the synthesis is the coupling of the A-ring phosphine oxide and the CD-ring ketone.

Experimental Protocol: Wittig-Horner Coupling and Deprotection

-

Reaction Setup: The A-ring phosphine oxide is deprotonated using a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the ylide.

-

Coupling: The CD-ring ketone, dissolved in THF, is then added to the ylide solution. The reaction mixture is slowly warmed to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent.

-

Deprotection: The protecting groups on the hydroxyl functions are removed using appropriate reagents (e.g., tetrabutylammonium fluoride for silyl ethers) to yield the crude this compound.

Logical Relationship of the Synthesis Workflow

Caption: Convergent synthesis of this compound via Wittig-Horner coupling.

Purification of this compound

Due to the presence of closely related isomers and byproducts, the purification of this compound requires a high-resolution chromatographic technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Experimental Protocol: Purification by Preparative RP-HPLC

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is often employed for optimal separation. A common mobile phase consists of a mixture of acetonitrile and water. The gradient can be optimized to achieve baseline separation of this compound from other impurities.

-

Detection: UV detection at a wavelength where the triene system of vitamin D analogs absorbs strongly (around 264 nm) is suitable for monitoring the elution.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified this compound.

-

Purity Analysis: The purity of the final product should be assessed by analytical HPLC.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Synthesis Yield | Not explicitly reported for this compound. | Yields for similar vitamin D analogs can range from moderate to good, depending on the efficiency of the coupling and purification steps. |

| Purity (Post-HPLC) | >95% | Achievable with optimized preparative HPLC conditions. |

| HPLC Column | C18 Reversed-Phase | A common stationary phase for the separation of vitamin D analogs. |

| Mobile Phase | Acetonitrile/Water Gradient | The specific gradient needs to be optimized for the particular impurity profile. |

| UV Detection Wavelength | ~264 nm | Corresponds to the absorbance maximum of the conjugated triene system. |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

As a vitamin D analog, the biological effects of this compound are presumed to be mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Signaling Pathway Description

-

Ligand Binding: this compound, being structurally similar to calcitriol (the active form of vitamin D3), is expected to bind to the ligand-binding domain (LBD) of the VDR in the cytoplasm of target cells.

-

Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, which promotes its heterodimerization with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR/RXR heterodimer translocates to the nucleus.

-

Binding to VDREs: In the nucleus, the heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by influencing the activity of RNA polymerase II. The specific genes regulated by the VDR are cell-type specific and are involved in a wide range of biological processes, including cell proliferation, differentiation, and immune response.

Signaling Pathway Diagram

Caption: The Vitamin D Receptor (VDR) signaling pathway.

Potential Biological Effects

Based on the known activities of Calcipotriol, this compound may exhibit similar biological effects, including:

-

Inhibition of Keratinocyte Proliferation: Calcipotriol is known to inhibit the proliferation of keratinocytes, which is a key mechanism in its therapeutic effect in psoriasis. Studies have shown that calcipotriol can downregulate STAT1 and STAT3 signaling in these cells.[1]

-

Induction of Keratinocyte Differentiation: Vitamin D analogs promote the differentiation of keratinocytes, helping to normalize the psoriatic epidermis.

-

Modulation of Immune Responses: The VDR is expressed in various immune cells, and its activation can modulate cytokine production and immune cell function.

It is important to note that specific experimental data on the binding affinity of this compound to the VDR and its precise gene regulatory profile are not currently available in the public domain. The described mechanism of action is therefore inferred from its structural similarity to Calcipotriol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. The convergent synthesis strategy, centered on the Wittig-Horner reaction, offers a robust route to this vitamin D analog. High-performance liquid chromatography is an essential tool for its purification to high purity. The biological activity of this compound is likely mediated through the well-established Vitamin D Receptor signaling pathway, although further experimental validation is required to fully characterize its specific pharmacological profile. This guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties and Neurotrophic Actions of GPI-1046

Disclaimer: The compound "MC 1046" as specified in the query is not readily identifiable in the scientific literature. This technical guide will focus on the neurotrophic immunophilin ligand GPI-1046 , a compound that aligns with the context of drug development and neuroscience research implied by the user's request. It is presumed that "this compound" may be a typographical error or an internal designation for GPI-1046.

Executive Summary

GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP). It has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models of neurodegenerative diseases and nerve injury. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not exert its effects through the inhibition of calcineurin, thus avoiding the immunosuppressive side effects associated with FK506. The primary mechanisms of action for GPI-1046's neurotrophic effects are believed to involve the upregulation of the glutamate transporter 1 (GLT1) and modulation of the presenilin-1 (PS-1)/NMDA receptor pathway. This guide provides a comprehensive overview of the available physicochemical data for GPI-1046, detailed experimental protocols for key assays used to characterize its activity, and a visualization of its proposed signaling pathways.

Physicochemical Properties of GPI-1046

Comprehensive experimental data on the physicochemical properties of GPI-1046 are not extensively available in the public domain. The following table summarizes the available information and predicted values based on its chemical structure.

| Property | Value | Source/Method |

| IUPAC Name | 3-(pyridin-3-yl)propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)pyrrolidine-2-carboxylate | - |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [1] |

| Molecular Weight | 360.45 g/mol | [1] |

| CAS Number | 186452-09-5 | [1] |

| Appearance | Solid | [2] |

| Solubility | ≥ 100 mg/mL in DMSO | [1] |

| Predicted LogP | 2.5 - 3.5 | Computational Prediction |

| Predicted pKa | ~4.5 (pyridinium ion) | Computational Prediction |

Note: Predicted values for LogP and pKa are generated using computational models and should be considered as estimates.

Mechanism of Action and Signaling Pathways

GPI-1046 exerts its neurotrophic and neuroprotective effects through multiple proposed signaling pathways. The primary mechanisms identified in the literature are its interaction with FKBP12, the subsequent upregulation of the glial glutamate transporter GLT1, and its influence on the presenilin-1/NMDA receptor pathway.

FKBP12 Binding and Downstream Effects

GPI-1046 is a ligand for the immunophilin FKBP12.[3] Unlike FK506, the binding of GPI-1046 to FKBP12 does not lead to the inhibition of calcineurin, a key step in the immunosuppressive pathway.[3] The precise downstream signaling cascade following GPI-1046 binding to FKBP12 that mediates neurotrophic effects is not fully elucidated but is thought to be distinct from the calcineurin pathway.

Upregulation of Glutamate Transporter 1 (GLT1)

A significant mechanism of action for GPI-1046 is the upregulation of the glutamate transporter 1 (GLT1).[4][5] GLT1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft.[4] Excessive extracellular glutamate is excitotoxic to neurons and is implicated in the pathophysiology of numerous neurodegenerative diseases. By increasing the expression of GLT1, GPI-1046 enhances glutamate uptake, thereby reducing excitotoxicity and providing neuroprotection.[4][5]

Modulation of the Presenilin-1/NMDA Receptor Pathway

Studies have shown that GPI-1046 can increase the expression of presenilin-1 (PS-1).[6] PS-1 is known to be critical for the normal function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.[6] In models of neuronal damage where NMDA receptor-mediated synaptic transmission is impaired, treatment with GPI-1046 has been shown to restore this function, an effect attributed to the upregulation of PS-1.[6] This restoration of NMDA channel activity contributes to the overall improvement in excitatory neurotransmission.[6]

References

- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Up-regulation of GLT1 Expression Increases Glutamate Uptake and Attenuates the Huntington's Disease Phenotype in the R6/2 Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novusbio.com [novusbio.com]

An In-depth Technical Guide to GPI-1046: A Neurotrophic Immunophilin Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical evaluation of GPI-1046, a non-immunosuppressive immunophilin ligand with significant neurotrophic and neuroprotective properties.

Discovery and History

GPI-1046 was developed by Guilford Pharmaceuticals, Inc. in the 1990s as part of a research program focused on creating non-immunosuppressive ligands of FK506-binding proteins (FKBPs) with neurotrophic activity. The development stemmed from the observation that immunosuppressant drugs like FK506, which bind to FKBPs, exhibited neurotrophic effects. The goal was to separate these neuroregenerative properties from the immunosuppressive actions to create a safer therapeutic agent for neurodegenerative diseases.

While initial preclinical studies in rodent models of Parkinson's disease and nerve injury showed promising results, a subsequent study in an MPTP-induced primate model of Parkinson's disease did not demonstrate the same regenerative effects, suggesting potential species-specific differences in its efficacy.[1][2] Further clinical development information is not widely available in the public domain.

Mechanism of Action

GPI-1046 is a potent ligand for the FK506-binding protein 12 (FKBP-12). Unlike its parent compound, FK506, GPI-1046 does not inhibit calcineurin, the enzyme responsible for the immunosuppressive effects of FK506. The neurotrophic actions of GPI-1046 are believed to be mediated through its interaction with FKBP-12, leading to a cascade of downstream effects that promote neuronal survival and regeneration.

Key aspects of its mechanism of action include:

-

Promotion of Neurite Outgrowth: GPI-1046 has been shown to potently stimulate neurite outgrowth in various neuronal cell cultures.[3][4]

-

Upregulation of Neurotrophic Factors: Studies have indicated that GPI-1046 can increase the expression of neurotrophic factors.

-

Modulation of NMDA Receptor Function: Research suggests that GPI-1046 can restore N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission in models of neurodegeneration, an effect linked to the upregulation of presenilin-1 (PS-1).[5]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of GPI-1046.

Table 1: In Vitro Neurite Outgrowth Activity of GPI-1046

| Parameter | Cell Type | Concentration for Significant Enhancement | Maximal Stimulation Concentration | Reference |

| Neurite Outgrowth | Chicken Sensory Ganglia | 1 pM | 1–10 nM | [3] |

| EC50 for Neurite Outgrowth | Chicken Sensory Ganglia | 58 pM | Not Reported | [4] |

Table 2: In Vivo Efficacy of GPI-1046 in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Treatment Paradigm | Dosage | Outcome Measure | Result | Reference |

| Concurrent with MPTP | 4 mg/kg | Striatal TH-positive processes | >2-fold increase vs. MPTP/vehicle | [3] |

| Post-MPTP (delayed) | 20 mg/kg | Striatal innervation density | 2- to 3-fold higher vs. MPTP/vehicle | [3] |

Table 3: In Vivo Efficacy of GPI-1046 in a Rat Model of Parkinson's Disease (6-OHDA-induced)

| Treatment Initiation | Dosage | Outcome Measure | Result | Reference |

| 1 hour post-lesion | 10 mg/kg s.c. daily for 5 days | Striatal TH-positive fiber density | Significant increase vs. vehicle | [3] |

| 7 days post-lesion | 10 mg/kg s.c. daily for 5 days | Striatal TH-positive fiber density | Significant increase vs. vehicle | [3] |

| 28 days post-lesion | 10 mg/kg s.c. daily for 5 days | Striatal TH-positive fiber density | Significant increase vs. vehicle | [3] |

| 1 month post-surgery | 10 mg/kg/day for 2 weeks | Amphetamine-induced circling | No significant alteration | [2] |

Table 4: In Vivo Efficacy of GPI-1046 in a Rat Sciatic Nerve Crush Injury Model

| Dosage | Outcome Measure | Result | Reference |

| 3 mg/kg s.c. daily | Myelin levels | 7- to 8-fold higher vs. vehicle | [4] |

| 10 mg/kg s.c. daily | Myelin levels | 7- to 8-fold higher vs. vehicle | [4] |

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective and neurorestorative effects of GPI-1046 on dopaminergic neurons in a mouse model of Parkinson's disease.

Materials:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

GPI-1046

-

Vehicle (e.g., saline)

-

C57BL/6 mice

-

Syringes and needles for subcutaneous injections

-

Tissue processing and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

-

Microscope and image analysis software

Procedure:

-

Animal Dosing:

-

Concurrent Paradigm: Administer GPI-1046 (e.g., 4 mg/kg, s.c.) 30 minutes prior to each MPTP injection and daily for 5 subsequent days.[3]

-

Post-MPTP Paradigm: Induce neurodegeneration with MPTP. Begin GPI-1046 treatment (e.g., 20 mg/kg, s.c.) 4 days after the final MPTP injection and continue for 5 days.[3]

-

-

Tissue Collection and Processing: 18 days after the initiation of MPTP treatment, euthanize the animals and perfuse with paraformaldehyde.[3] Dissect the brains and prepare coronal sections.

-

Immunohistochemistry: Stain brain sections with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

-

Quantification: Quantify the density of TH-positive nerve fibers in the striatum using image analysis software.

In Vitro Neurite Outgrowth Assay

Objective: To quantify the effect of GPI-1046 on the extension of neurites from cultured neurons.

Materials:

-

Neuronal cell culture (e.g., chicken sensory ganglia explants)

-

Culture medium and supplements

-

GPI-1046

-

Nerve Growth Factor (NGF) as a positive control

-

Culture plates

-

Inverted microscope with a camera

-

Image analysis software

Procedure:

-

Cell Plating: Culture neuronal explants on a suitable substrate.

-

Compound Treatment: Add varying concentrations of GPI-1046 (e.g., from 1 pM to 10 nM) to the culture medium.[3] Include a vehicle control and a positive control (e.g., NGF).

-

Incubation: Incubate the cultures for a defined period (e.g., 48 hours).[4]

-

Imaging: Capture images of the neuronal cultures using an inverted microscope.

-

Quantification: Measure the extent of neurite outgrowth. This can be done by counting the number of neurites exceeding a certain length or by measuring the total length of all neurites.

Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Striatal Slices

Objective: To measure the effect of GPI-1046 on NMDA receptor-mediated synaptic transmission in the striatum.

Materials:

-

Rat brain slices containing the striatum

-

Artificial cerebrospinal fluid (aCSF)

-

Recording pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

-

Stimulating electrode

-

Pharmacological agents (e.g., to block AMPA and GABA receptors)

-

GPI-1046

Procedure:

-

Slice Preparation: Prepare acute coronal brain slices from rats.

-

Recording Setup: Place a slice in the recording chamber and perfuse with aCSF. Identify medium spiny neurons in the striatum using DIC optics.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Synaptic Stimulation: Place a stimulating electrode in the cortex to evoke synaptic responses in the striatal neuron.

-

Isolation of NMDA Currents: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA and GABA receptors.

-

Data Acquisition: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

GPI-1046 Application: Bath-apply GPI-1046 to the slice and record the EPSCs again to determine the effect of the compound.

Mandatory Visualizations

Caption: Proposed signaling pathway of GPI-1046.

Caption: Workflow for the MPTP preclinical model.

Caption: Workflow for the in vitro neurite outgrowth assay.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Modeling and synthesis of non-cyclic derivatives of GPI-1046 as potential FKBP ligands with neurotrophic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of MC1046

Disclaimer: The compound MC1046 is identified as Calcipotriol Impurity A, a synthetic Vitamin D analog. Currently, there is a lack of publicly available preclinical and clinical data specifically for MC1046. Therefore, this guide is based on the well-established mechanism of action of Calcitriol and other Vitamin D Receptor (VDR) agonists. The information presented herein outlines the potential therapeutic targets and mechanisms of action for MC1046, assuming it functions as a typical VDR ligand.

Introduction to MC1046 and its Primary Target

MC1046 is a known impurity of Calcipotriol, a synthetic derivative of Vitamin D3. As a Vitamin D analog, its biological activities are presumed to be mediated through the Vitamin D Receptor (VDR) . The VDR is a nuclear hormone receptor that functions as a ligand-activated transcription factor, regulating a multitude of cellular processes including calcium homeostasis, immune function, cell proliferation, and differentiation.[1] This guide will explore the potential therapeutic targeting of VDR by MC1046, with a focus on its applications in oncology.

The Vitamin D Receptor (VDR) Signaling Pathways

The biological effects of VDR ligands are primarily exerted through two distinct signaling pathways: the genomic and the non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the VDR. This process can be summarized in the following steps:

-

Ligand Binding: MC1046, acting as a ligand, would enter the cell and bind to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

Nuclear Translocation and DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3]

-

Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes, leading to changes in protein expression and cellular function.

Caption: Genomic signaling pathway of the Vitamin D Receptor.

Non-Genomic Signaling Pathway

VDR agonists can also elicit rapid biological responses that do not require gene transcription. This non-genomic pathway is mediated by a subpopulation of VDR associated with the plasma membrane.

-

Membrane VDR Binding: The ligand binds to a membrane-associated VDR (mVDR).

-

Second Messenger Activation: This binding rapidly activates intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[4]

-

Calcium Influx: A key outcome of this pathway is the rapid influx of extracellular calcium into the cell.[5]

-

Downstream Effects: These signaling events can modulate the activity of various cellular proteins and ion channels, leading to rapid changes in cell function.

Caption: Non-genomic signaling pathway of the Vitamin D Receptor.

Potential Therapeutic Applications in Oncology

VDR agonists have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The potential anti-cancer effects of MC1046, mediated through VDR activation, are likely multi-faceted.

Caption: Potential anti-cancer mechanisms of VDR activation.

Quantitative Data for VDR Agonists

While specific quantitative data for MC1046 is not available, the following tables provide reference values for the natural VDR ligand, Calcitriol, and another synthetic analog, Calcipotriol. These values are indicative of the potencies that might be expected from a VDR agonist.

Table 1: Binding Affinities and Functional Potencies of VDR Agonists

| Compound | Type | Binding Affinity (IC50 vs. [3H]-Calcitriol) | Transcriptional Activation (EC50) | Key Characteristics |

| Calcitriol | Endogenous Ligand | ~3.6 nM | ~0.1 - 1 nM | High-affinity VDR agonist with potent effects on gene transcription and calcium homeostasis. |

| Calcipotriol | Synthetic Analog | Comparable to Calcitriol | Equipotent to Calcitriol | High VDR affinity with significantly lower calcemic activity in vivo compared to Calcitriol. |

| MC1046 | Synthetic Analog | Not Publicly Available | Not Publicly Available | Expected to be a VDR ligand; relative potency and calcemic effects are unknown. |

Note: IC50 and EC50 values can vary depending on the assay system and cell type used.

Table 2: Anti-proliferative Activity of Calcitriol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| B16-F10 | Melanoma | 0.24[6][7][8] |

| MCF-7 | Breast Cancer | ~40-50[9] |

| MDA-MB-231 | Breast Cancer | ~50[9] |

| Caco-2 | Colorectal Cancer | Not specified, but potent inhibition observed. |

| LNCaP | Prostate Cancer | Not specified, but potent inhibition observed. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of a compound like MC1046 with the VDR and its effects on cancer cells.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the VDR.

Caption: Workflow for a competitive VDR binding assay.

Protocol:

-

Preparation of Reagents:

-

Prepare a source of VDR (e.g., nuclear extract from VDR-expressing cells).

-

Prepare serial dilutions of the unlabeled test compound (MC1046) and a known VDR ligand (e.g., Calcitriol) as a positive control.

-

Prepare a solution of radiolabeled VDR ligand (e.g., [3H]-Calcitriol).

-

-

Binding Reaction:

-

In a microplate, combine the VDR preparation, a fixed concentration of [3H]-Calcitriol, and varying concentrations of the test compound or controls.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the VDR-bound radioligand from the free radioligand using a method such as charcoal adsorption or filtration.

-

-

Quantification:

-

Measure the amount of radioactivity in the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Cell Proliferation Assay (MTT/CCK-8)

This assay measures the effect of a compound on the proliferation of cancer cells.

Caption: Workflow for a cell proliferation assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of MC1046. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Addition of Reagent:

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sequences to which the VDR-MC1046 complex binds.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cross-linking:

-

Treat cells with MC1046 and then with formaldehyde to cross-link proteins to DNA.

-

-

Chromatin Preparation:

-

Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to VDR. Use a non-specific IgG as a negative control.

-

Use protein A/G beads to pull down the antibody-VDR-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating and purify the DNA.

-

-

DNA Analysis:

Conclusion

MC1046, as a Vitamin D analog, holds potential as a therapeutic agent, particularly in the field of oncology, through its presumed interaction with the Vitamin D Receptor. The activation of VDR can trigger a cascade of anti-proliferative, pro-apoptotic, and anti-inflammatory signals. However, it is imperative to conduct rigorous preclinical studies specifically on MC1046 to determine its binding affinity, potency, and pharmacological profile, including its calcemic effects. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential to validate the therapeutic potential of MC1046.

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fibroblast Upregulation of Vitamin D Receptor Represents a Self-Protective Response to Limit Fibroblast Proliferation and Activation during Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VDR is a potential prognostic biomarker and positively correlated with immune infiltration: a comprehensive pan-cancer analysis with experimental verification | Bioscience Reports | Portland Press [portlandpress.com]

- 12. Vitamin D receptor regulates proliferation and differentiation of thyroid carcinoma via the E-cadherin-β-catenin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

Methodological & Application

Application Notes and Protocols for the c-Myc Inhibitor 10074-G5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that is dysregulated in a high percentage of human cancers, making it a critical target for therapeutic development.[1] c-Myc forms a heterodimer with its partner Max to bind to E-box sequences in the genome, thereby regulating the transcription of genes involved in crucial cellular processes such as proliferation, growth, and apoptosis.[2] The small molecule 10074-G5 has been identified as an inhibitor of c-Myc by preventing the essential c-Myc/Max heterodimerization.[2]

This document provides detailed application notes and protocols for the in vitro use of 10074-G5, a valuable tool for studying the biological outcomes of c-Myc inhibition.

Mechanism of Action

10074-G5 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc monomer.[2][3] This interaction induces a conformational change in the bHLH-ZIP domain, which in turn prevents its association with Max.[2][3] Without forming a heterodimer with Max, c-Myc is unable to bind to DNA and activate the transcription of its target genes.[2] This disruption of c-Myc's transcriptional activity is the principal mechanism through which 10074-G5 exerts its anti-proliferative effects.[2]

Data Presentation

Quantitative Data Summary

The following tables provide a summary of key quantitative data for 10074-G5 from various in vitro studies.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/System |

| Kd | 2.8 µM | c-Myc (bHLH-ZIP domain)[3] |

| IC50 | 146 µM | c-Myc transcriptional activity[3] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 |

| Daudi | Burkitt's Lymphoma | 15.6 µM[4][5] |

| HL-60 | Promyelocytic Leukemia | 13.5 µM[4][5] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: c-Myc signaling pathway and the point of inhibition by 10074-G5.

Caption: A typical workflow for determining cell viability using the MTT assay.

Experimental Protocols